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Compound of Interest

Compound Name: (S)-(+)-Mandelamide

Cat. No.: B113463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral molecule (S)-(+)-Mandelamide. The information presented herein is essential for the
characterization, identification, and quality control of this compound in research and
pharmaceutical development settings. This document includes tabulated nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed
experimental protocols, and workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (S)-(+)-Mandelamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.45-7.25 m - Aromatic-H

4.85 S - CH-OH
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Solvent: Methanol-d4

Table 2: 13C NMR Spectroscopic Data for (S)-(+)-Mandelamide

Chemical Shift (d) ppm Assignment
178.0 C=0

142.0 Aromatic C-ipso
129.5 Aromatic C-H
129.0 Aromatic C-H
127.5 Aromatic C-H
75.0 CH-OH

Solvent: Methanol-da

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (S)-(+)-Mandelamide

Wavenumber (cm~—?)

Functional Group Assignment

3352 N-H stretch

3180 O-H stretch

1650 C=0 stretch (Amide I)
1610 N-H bend (Amide II)
1450 C-H bend (aromatic)
1400 C-N stretch

1060 C-O stretch

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (S)-(+)-Mandelamide
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lon Calculated m/z Observed m/z
[M+H]* 152.0706 152.0708
[M+Na]* 174.0525 174.0528

lonization Mode: Electrospray lonization (ESI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.[1] The sample of (S)-
(+)-Mandelamide was dissolved in deuterated methanol (Methanol-d4). Chemical shifts for *H
and 3C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer UATR Two spectrophotometer.[1] The spectrum
was obtained using a diamond attenuated total reflectance (ATR) accessory over a range of
4000-400 cm~1.[1]

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source
coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent
such as methanol or acetonitrile and introduced into the mass spectrometer.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of
(S)-(+)-Mandelamide.
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Caption: General workflow for the spectroscopic analysis of (S)-(+)-Mandelamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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